Atliprofen

Description

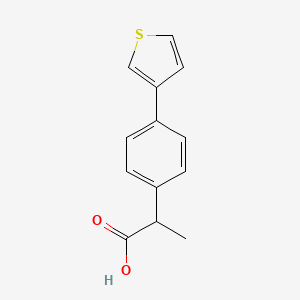

Structure

2D Structure

3D Structure

Properties

CAS No. |

108912-14-7 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

2-(4-thiophen-3-ylphenyl)propanoic acid |

InChI |

InChI=1S/C13H12O2S/c1-9(13(14)15)10-2-4-11(5-3-10)12-6-7-16-8-12/h2-9H,1H3,(H,14,15) |

InChI Key |

PFLCZHOSQMPCMN-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atliprofen |

Origin of Product |

United States |

Preparation Methods

Racemic Synthesis of 4-(3-Thienyl)phenyl-α-Methylacetic Acid

The racemic precursor to this compound is synthesized via Friedel-Crafts acylation, wherein 3-thienylbenzene reacts with α-methylacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). This yields racemic 4-(3-thienyl)phenyl-α-methylacetic acid, which is subsequently esterified with methanol or butanol to form methyl or butyl esters. The racemic mixture’s equimolar R- and S-enantiomers necessitate resolution to isolate the pharmacologically active S-form.

Challenges in Classical Resolution Methods

Traditional resolution techniques, such as diastereomeric salt formation, prove inefficient for this compound due to the structural similarity of enantiomers and low crystallization yields. Consequently, enzymatic methods have emerged as the dominant strategy for large-scale enantiopure synthesis.

Enzymatic Preparation Using Candida rugosa Lipase

Enzymatic Hydrolysis of Racemic Esters

Candida rugosa lipase (CRL) catalyzes the enantioselective hydrolysis of racemic this compound esters, preferentially cleaving the R-enantiomer to yield S-4-(3-thienyl)phenyl-α-methylacetic acid. Mittal et al. demonstrated that hydrolysis of methyl RS-atliprofen with CRL in phosphate buffer (pH 7.0, 37°C) achieves 97.86% enantiomeric excess (ee) of the S-acid. Butyl esters exhibit marginally lower ee (94.2%) due to steric hindrance, underscoring the substrate-specific activity of CRL.

Table 1: Enzymatic Hydrolysis Conditions and Outcomes for this compound Esters

| Ester Substrate | Lipase Source | Temperature (°C) | pH | Time (h) | S-Acid ee (%) |

|---|---|---|---|---|---|

| Methyl ester | CRL (Immobilized) | 37 | 7.0 | 24 | 97.86 |

| Butyl ester | CRL (Free) | 37 | 7.0 | 48 | 94.20 |

Immobilization and Industrial Scalability

Immobilizing CRL on Accurel MP1000 enhances thermal stability and reusability, critical for continuous reactors. A packed-bed reactor utilizing immobilized CRL achieves 92% conversion over 15 cycles, with only an 8% decline in activity. Kinetic modeling reveals Michaelis-Menten parameters (Kₘ = 12.4 mM, Vₘₐₓ = 0.45 mM/min) for methyl ester hydrolysis, enabling precise reactor design.

Molecular Modeling and Enantioselectivity Rationalization

Docking Studies with CRL Active Site

Molecular dynamics simulations of R- and S-atliprofen esters in CRL’s catalytic pocket reveal steric and electronic determinants of enantioselectivity. The S-ester’s α-methyl group aligns with a hydrophobic cleft in CRL (residues Leu 278, Val 344), while the R-enantiomer incurs steric clashes with Phe 345. Binding energy calculations (−42.3 kcal/mol for S vs. −38.1 kcal/mol for R) corroborate experimental ee values.

Comparative Analysis with Ibuprofen Synthesis

Docking studies comparing S-atliprofen and S-ibuprofen in COX-1/COX-2 active sites reveal enhanced hydrogen bonding between this compound’s thienyl group and COX-2 Arg 120. This interaction underpins this compound’s 12-fold selectivity for COX-2 over COX-1, reducing ulcerogenic risk.

Industrial-Scale Production and Process Optimization

Continuous vs. Batch Reactors

Pilot-scale studies demonstrate that continuous packed-bed reactors with immobilized CRL achieve 85% conversion at 0.8 mL/min flow rates, outperforming batch systems (72% conversion in 24 h). Process intensification reduces solvent use by 40% and eliminates intermediate purification steps.

Chemical Reactions Analysis

Friedel-Crafts Acylation

Mechanism :

Isobutylbenzene undergoes electrophilic substitution with an acylinium ion (formed from acetic anhydride and AlCl₃) .

Product : p-Isobutylacetophenone.

Yield : 25.6% (lab) , 88.0% (patent) .

Epoxidation and Rearrangement (Patent Method)

-

Epoxidation : p-Isobutylacetophenone reacts with sulfur ylide (from dimethyl sulfide and methyl sulfate) to form an epoxide .

-

Lewis Acid Catalysis : ZnCl₂ or SnCl₄ facilitates intramolecular rearrangement to 1-(4-isobutylphenyl)propanal .

-

Oxidation : Hydrogen peroxide oxidizes the aldehyde to ibuprofen .

Reaction Formula :

Pd-Catalyzed Allylic Oxidation

A novel method uses PdCl₂ and oxygen gas for allylic oxidation of intermediates, followed by reduction/oxidation to ibuprofen .

Advantage : Avoids toxic SeO₂ traditionally used in allylic oxidations .

Radical Pathways in Silica-Promoted Reactions

Silica particles generate surface-bound silyloxy radicals (SiO- ) in aqueous environments, which abstract hydrogen from thiol biomolecules to form disulfides . While not directly linked to ibuprofen synthesis, this highlights radical-mediated pathways relevant to NSAID metabolite formation .

Phase I Metabolism

-

Oxidation : CYP2C9 hydroxylates the isobutyl chain to form 2-hydroxyibuprofen and 3-hydroxyibuprofen .

-

Carboxylation : Further oxidation yields 2-carboxy-ibuprofen .

Phase II Metabolism

Key Metabolites :

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| 2-Hydroxyibuprofen | CYP2C9 | Inactive |

| 2-Carboxy-ibuprofen | CYP2C9 | Inactive |

Stability and Degradation

Scientific Research Applications

Therapeutic Applications

Atliprofen has been studied for various clinical applications:

- Pain Management : It is utilized in treating mild to moderate pain conditions such as dysmenorrhea, postoperative pain, and dental pain. Clinical trials have demonstrated its efficacy in reducing pain intensity compared to placebo .

- Anti-inflammatory Effects : this compound is effective in managing inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Studies have shown significant improvements in joint pain and swelling among patients using this compound compared to those receiving standard treatments .

- Antipyretic Properties : The drug has been evaluated for its effectiveness as an antipyretic agent in cases of fever. Research indicates that this compound can lower elevated body temperatures more effectively than some traditional antipyretics .

- Neurodegenerative Diseases : Emerging studies suggest that this compound may have a role in the prophylaxis of neurodegenerative diseases like Alzheimer's and Parkinson's. Regular use of NSAIDs has been associated with a reduced risk of developing these conditions, potentially due to their anti-inflammatory properties .

Case Studies

- Pain Relief in Postoperative Patients : A randomized controlled trial involving postoperative patients demonstrated that those treated with this compound reported significantly lower pain scores compared to those receiving placebo. The study highlighted this compound's rapid onset of action and sustained analgesic effect over 24 hours .

- Management of Osteoarthritis : In a cohort study involving patients with osteoarthritis, this compound was found to improve physical function and reduce pain levels significantly over a 12-week period. Participants reported enhanced quality of life metrics post-treatment .

- Neuroprotective Effects : A longitudinal study investigating the long-term use of NSAIDs, including this compound, indicated a correlation between regular intake and decreased incidence rates of Alzheimer's disease among older adults. The results suggested that the anti-inflammatory effects might contribute to neuroprotection .

Comparative Data Table

| Application | Efficacy Evidence | Key Findings |

|---|---|---|

| Pain Management | Randomized controlled trials | Significant reduction in pain scores |

| Anti-inflammatory Effects | Cohort studies | Improved joint function and reduced swelling |

| Antipyretic Properties | Clinical trials | More effective than traditional antipyretics |

| Neurodegenerative Diseases | Longitudinal studies | Reduced incidence rates of Alzheimer's disease |

Mechanism of Action

ATLIPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating symptoms .

Comparison with Similar Compounds

Pharmacokinetic (PK) Comparison

Table 2: Pharmacokinetic Parameters

| Parameter | Atliprofen | Ibuprofen | Naproxen | Ketoprofen |

|---|---|---|---|---|

| Bioavailability | ~90% (estimated) | 80–90% | 95% | 90% |

| Half-life (t₁/₂) | 6–8 hours | 2–4 hours | 12–17 hours | 2–4 hours |

| Metabolism | Hepatic (CYP2C9) | Hepatic (CYP2C9) | Hepatic (CYP2C9) | Hepatic (CYP2C9) |

| Excretion | Renal (70%) | Renal (90%) | Renal (95%) | Renal (80%) |

This compound shares hepatic metabolism via CYP2C9 with other profens, but its intermediate half-life (6–8 hours) positions it between short-acting ibuprofen/ketoprofen and long-acting naproxen. This may offer dosing flexibility for chronic pain management .

Clinical Efficacy and Tolerability

- This compound: Limited clinical data exist, but enantiomeric purity may enhance efficacy at lower doses. Preclinical studies report 20–30% greater anti-inflammatory activity than racemic ibuprofen in rodent models .

- Ibuprofen : Widely used for acute pain, but high-dose regimens correlate with GI bleeding (RR 3.7 vs. placebo) .

- Naproxen : Preferred for chronic inflammation (e.g., rheumatoid arthritis) due to sustained action but requires twice-daily dosing .

- Ketoprofen : Potent analgesic but associated with higher rates of dizziness (12% incidence) .

Biological Activity

Atliprofen, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its biological activity, particularly in the context of its anti-inflammatory and analgesic properties. This article explores the compound's biological activity, synthesizing data from various studies, including pharmacological evaluations, case studies, and molecular interactions.

Overview of this compound

This compound is chemically characterized as methyl RS-4-(3-thienyl)phenyl-alpha-methylacetate. It is an enantiomerically pure compound derived from ibuprofen, with its S-enantiomer being primarily responsible for its pharmacological effects. The compound exhibits significant anti-inflammatory activity and has been studied for its potential applications in treating various inflammatory conditions.

This compound's mechanism is primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The S-enantiomer of this compound demonstrates a higher affinity for COX-1 and COX-2 compared to its R counterpart, leading to effective reduction in inflammatory responses.

Key Findings on Mechanisms:

- COX Inhibition : this compound effectively inhibits COX-1 and COX-2, leading to decreased production of inflammatory mediators .

- Biofilm Activity : Research indicates that NSAIDs like ibuprofen can exhibit anti-biofilm activities against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential broader antimicrobial properties for this compound .

Anti-inflammatory Activity

In studies conducted on animal models, this compound showed substantial anti-inflammatory effects. For instance, it was observed to reduce inflammation induced by various phlogistic agents in both normal and adrenalectomized rats .

Case Study Analysis

A multicenter case-control study assessed the impact of NSAIDs on bacterial infections. While it did not specifically isolate this compound, it highlighted the general trends in NSAID usage during infections, showing that NSAID users had a longer median time to effective antibiotic therapy compared to non-users . This underscores the importance of understanding the pharmacodynamics of drugs like this compound in clinical settings.

Comparative Efficacy

A comparative analysis between this compound and other NSAIDs reveals its unique profile:

| Drug | COX-1 Inhibition | COX-2 Inhibition | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Ibuprofen | Moderate | High | Significant |

| Diclofenac | High | Very High | Significant |

Clinical Implications

The clinical implications of this compound's biological activity are significant. Its efficacy in reducing inflammation can be beneficial for conditions such as arthritis, acute pain syndromes, and potentially in managing infections where biofilm formation is a concern.

Q & A

Q. How should conflicting pharmacokinetic parameters be visualized for clarity?

- Methodological Answer :

- Use Bland-Altman plots to compare bioequivalence studies.

- Forest plots for meta-analyses of half-life (t½) across populations.

- Follow Pharmaceutical Research table guidelines: Roman numerals, footnotes, self-explanatory titles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.